![molecular formula C16H15BrO2S B14280058 1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene CAS No. 129855-22-7](/img/structure/B14280058.png)
1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a butenyl chain, which is further connected to a bromobenzene moiety. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene typically involves the following steps:
Formation of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through the reaction of benzene with sulfonyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Butenyl Chain: The butenyl chain can be attached to the benzenesulfonyl group through a Friedel-Crafts alkylation reaction.
Bromination: The final step involves the bromination of the benzene ring using bromine or N-bromosuccinimide (NBS) under radical conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The benzenesulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The double bond in the butenyl chain can be reduced to form saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Sulfone derivatives are formed.
Reduction: Saturated butyl derivatives are obtained.
Wissenschaftliche Forschungsanwendungen
1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene involves its interaction with various molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromine atom can participate in substitution reactions, while the butenyl chain can undergo addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[3-(Benzenesulfonyl)prop-2-en-1-yl]-2-bromobenzene
- 1-[3-(Benzenesulfonyl)but-2-en-1-yl]-2-bromobenzene
- 1-[3-(Benzenesulfonyl)but-3-en-1-yl]-4-bromobenzene
Uniqueness
1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene is unique due to its specific structural arrangement, which allows for a diverse range of chemical reactions and applications. The presence of both the benzenesulfonyl group and the bromobenzene moiety provides multiple reactive sites, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
129855-22-7 |
---|---|
Molekularformel |
C16H15BrO2S |
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
1-[3-(benzenesulfonyl)but-3-enyl]-2-bromobenzene |
InChI |
InChI=1S/C16H15BrO2S/c1-13(11-12-14-7-5-6-10-16(14)17)20(18,19)15-8-3-2-4-9-15/h2-10H,1,11-12H2 |
InChI-Schlüssel |
SYZYSELJNFJCJD-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCC1=CC=CC=C1Br)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.